4-Pyrimidinol, 5-(4-chlorophenyl)- 4-Pyrimidinol, 5-(4-chlorophenyl)-
Brand Name: Vulcanchem
CAS No.: 33258-75-2
VCID: VC16071894
InChI: InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,(H,12,13,14)
SMILES:
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol

4-Pyrimidinol, 5-(4-chlorophenyl)-

CAS No.: 33258-75-2

Cat. No.: VC16071894

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

4-Pyrimidinol, 5-(4-chlorophenyl)- - 33258-75-2

Specification

CAS No. 33258-75-2
Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
IUPAC Name 5-(4-chlorophenyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,(H,12,13,14)
Standard InChI Key MRYBHXBVGYPVCA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CN=CNC2=O)Cl

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name 5-(4-chlorophenyl)-4-pyrimidinol derives from the pyrimidine backbone substituted with a hydroxyl group (-OH) at position 4 and a 4-chlorophenyl moiety at position 5. Its molecular formula is C10_{10}H7_{7}ClN2_{2}O, with a theoretical molecular weight of 206.63 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00) .

Structural Features

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 4-Hydroxyl Group: Introduces hydrogen-bonding capacity and polarity.

    • 5-(4-Chlorophenyl) Group: A hydrophobic, electron-withdrawing substituent influencing electronic distribution and intermolecular interactions.

The planar structure of the pyrimidine ring facilitates π-π stacking interactions, while the chloro group enhances lipophilicity, as evidenced by related compounds like 5-(4-chlorophenyl)pyrimidine (logP = 2.5) .

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis route for 5-(4-chlorophenyl)-4-pyrimidinol is documented, analogous pyrimidine derivatives suggest feasible strategies:

  • Condensation Reactions: Starting with 4-chloroacetophenone and urea under acidic conditions to form the pyrimidine ring, followed by hydroxylation at position 4.

  • Nucleophilic Substitution: Introducing the 4-chlorophenyl group via Suzuki-Miyaura coupling to a pre-functionalized pyrimidine intermediate .

Reactivity Profile

  • Hydroxyl Group: Susceptible to alkylation, acetylation, or oxidation.

  • Chlorophenyl Group: Participates in electrophilic substitution reactions (e.g., nitration, sulfonation) due to the electron-withdrawing effect of chlorine.

  • Tautomerism: The 4-hydroxyl group may exhibit keto-enol tautomerism, influencing solubility and stability .

Physicochemical Properties

Predicted Properties

PropertyValueMethod/Reference
Molecular Weight206.63 g/molTheoretical Calculation
logP (Partition Coeff.)1.8–2.2Estimated via ChemAxon
Hydrogen Bond Donors1 (OH group)PubChem Descriptor
Hydrogen Bond Acceptors3 (2 ring N, 1 OH)PubChem Descriptor
Rotatable Bonds1 (C-C between rings)Cactvs 3.4.8.18

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at ~3200 cm1^{-1} (O-H stretch), ~1600 cm1^{-1} (C=N), and ~750 cm1^{-1} (C-Cl) .

  • NMR:

    • 1^1H NMR: Aromatic protons (δ 7.2–8.5 ppm), hydroxyl proton (δ 9–10 ppm, broad).

    • 13^{13}C NMR: Pyrimidine carbons (δ 150–160 ppm), chlorophenyl carbons (δ 120–140 ppm) .

Computational and Toxicity Profiling

ADMET Predictions

ParameterPredictionTool/Reference
BioavailabilityModerate (0.55)SwissADME
Blood-Brain BarrierLow permeabilityBoiled-Egg Model
CYP450 InhibitionNon-inhibitorPreADMET
Ames ToxicityNon-mutagenicProTox-II

Toxicity Considerations

  • Chlorophenyl Group: Potential hepatotoxicity at high concentrations, as seen in halogenated aromatics .

  • Hydroxyl Group: May confer renal clearance advantages but could form reactive quinones under oxidative stress .

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